
N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide is a complex organic compound with the molecular formula C16H16N4O4S This compound is characterized by the presence of two nitrophenyl groups attached to a piperazine ring, which is further linked to a carbothioamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide typically involves the reaction of 1,4-bis(4-nitrophenyl)piperazine with a suitable thiocarbamoylating agent. One common method includes the use of thiophosgene (CSCl2) in the presence of a base such as triethylamine (Et3N). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and carbothioamide groups. These interactions can lead to the inhibition or activation of biological pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
1,4-bis(4-nitrophenyl)piperazine: Similar structure but lacks the carbothioamide group.
1,4-bis(4-nitrobenzoyl)piperazine: Contains benzoyl groups instead of nitrophenyl groups.
1,4-bis(4-chloro-3-nitrophenyl)piperazine: Contains chloro and nitro groups on the phenyl rings.
Uniqueness
N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide is unique due to the presence of both nitrophenyl and carbothioamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C17H17N5O4S |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
N,4-bis(4-nitrophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C17H17N5O4S/c23-21(24)15-3-1-13(2-4-15)18-17(27)20-11-9-19(10-12-20)14-5-7-16(8-6-14)22(25)26/h1-8H,9-12H2,(H,18,27) |
InChIキー |
LIANXZTWYZSZPH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B12462722.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12462726.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12462736.png)
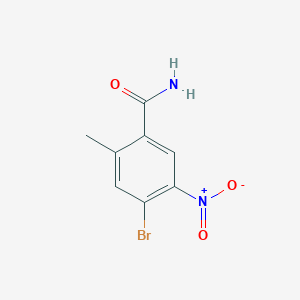
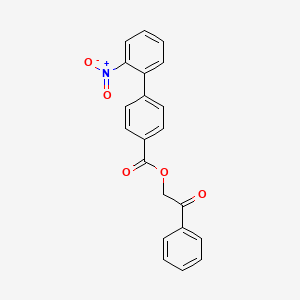
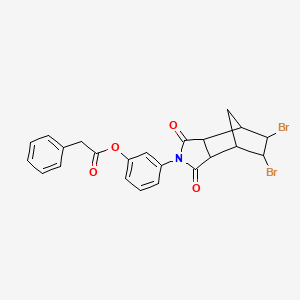
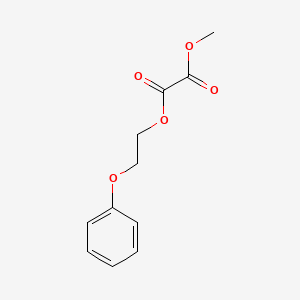
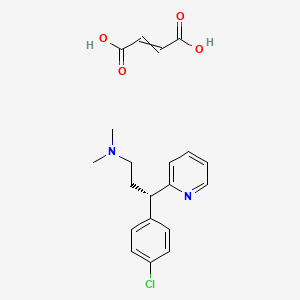
![N-[2-(dimethylamino)ethyl]-12-oxo-5a,11a-dihydro-5,13-diazatetracene-4-carboxamide](/img/structure/B12462771.png)
![1-(4-phenylpiperazin-1-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12462772.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462784.png)
![5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B12462790.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12462797.png)
![3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile](/img/structure/B12462801.png)
